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molecular formula C7H6N2 B8789870 3-(Cyanomethylene)cyclobutanecarbonitrile

3-(Cyanomethylene)cyclobutanecarbonitrile

Cat. No. B8789870
M. Wt: 118.14 g/mol
InChI Key: FIQUORCYNLUYSF-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

To a solution of 1 M of potassium tert-butoxide in THF (67.4 mL) at 0° C. was added dropwise a solution of diethyl cyanomethylphosphonate (11.4 mL, 0.0706 mol) in tetrahydrofuran (100 mL, 1 mol). The reaction mixture was warmed up to room temperature and cooled to 0° C. again. To the resulting mixture, a solution of 3-oxocyclobutanecarbonitrile (6.10 g, 0.0641 mol) in tetrahydrofuran (20 mL, 0.2 mol) was added. The reaction mixture was allowed to warm up to room temperature and stirred for 2 hours. After quenching with water, the mixture was extracted with EtOAc. The combined organic layers were dried and concentrated. The residue was purified by flash silica gel column, eluting with 0-10% MeOH/dichloromethane to give the titled product (5.40 g, 71.26%). LCMS (M+Na) 141.3. 1H NMR (400 MHz, CDCl3): δ 5.30 (1H, m), 3.40 (2H, m), 3.14 (3H, m) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
67.4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
71.26%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([CH2:9]P(=O)(OCC)OCC)#[N:8].O=[C:19]1[CH2:22][CH:21]([C:23]#[N:24])[CH2:20]1>C1COCC1>[C:7]([CH:9]=[C:19]1[CH2:22][CH:21]([C:23]#[N:24])[CH2:20]1)#[N:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
67.4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
O=C1CC(C1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. again
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
After quenching with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel column
WASH
Type
WASH
Details
eluting with 0-10% MeOH/dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=C1CC(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 71.26%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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